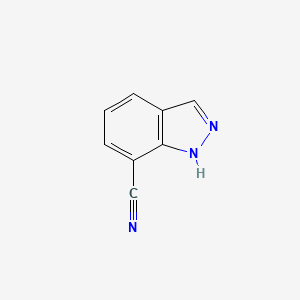

1H-Indazole-7-carbonitrile

Description

BenchChem offers high-quality 1H-Indazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSXSDGUHOPEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648498 | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256228-64-5 | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 1H-Indazole-7-carbonitrile Chemical Properties & Applications

[1]

Executive Summary

1H-Indazole-7-carbonitrile (CAS: 256228-64-5) is a critical heterocyclic building block in modern medicinal chemistry.[1] Distinguished by the electron-withdrawing nitrile group at the 7-position, this scaffold offers unique electronic properties and steric constraints compared to the more common 3-, 5-, or 6-substituted indazoles.[1]

The 7-cyano group serves two primary roles in drug design:

-

Bioisosterism: It acts as a non-toxic bioisostere for the nitro group (e.g., replacing 7-nitroindazole in Nitric Oxide Synthase (NOS) inhibition studies).[1]

-

Orthogonal Reactivity: It provides a handle for further functionalization (hydrolysis to amides/acids, reduction to amines) while influencing the regioselectivity of N-alkylation/acylation events due to its proximity to the N1 nitrogen.[1]

This guide details the physicochemical profile, synthetic pathways, reactivity patterns, and medicinal applications of 1H-indazole-7-carbonitrile, providing actionable protocols for laboratory implementation.

Physicochemical Profile

The introduction of a nitrile group at the 7-position significantly alters the electronic landscape of the indazole core.[1]

| Property | Data | Notes |

| IUPAC Name | 1H-Indazole-7-carbonitrile | Synonyms: 7-Cyanoindazole, 7-Cyano-1H-indazole |

| CAS Number | 256228-64-5 | |

| Molecular Formula | C₈H₅N₃ | |

| Molecular Weight | 143.15 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | >145 °C (approx.)[1][2][3][4][5][6] | High lattice energy due to intermolecular H-bonding.[1] |

| Acidity (pKa) | ~12.5 (NH) | Estimated.[1] The 7-CN group (EWG) increases acidity of N-H compared to unsubstituted indazole (pKa 13.9).[1] |

| Basicity (pKa) | < 0.5 (protonated) | The 7-CN group decreases basicity of N2 compared to unsubstituted indazole (pKa 1.04).[1] |

Tautomerism

Like the parent heterocycle, 1H-indazole-7-carbonitrile exists in a tautomeric equilibrium between the 1H- and 2H- forms.[1]

-

Thermodynamics: The 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents (approx. 4–5 kcal/mol stability advantage).[1]

-

7-Substituent Effect: The bulky and electron-withdrawing 7-cyano group destabilizes the 1H-form slightly via steric clash with the N1-H, but the 1H-form remains dominant.[1] However, this steric crowding profoundly impacts reaction kinetics at N1.[1]

Synthetic Pathways[7][8][9]

Synthesis of 1H-indazole-7-carbonitrile typically follows two main strategies: de novo ring construction or functionalization of a pre-formed indazole core.[1]

Strategy A: Palladium-Catalyzed Cyanation (Modern Standard)

The most scalable and reliable method involves the cyanation of 7-bromo-1H-indazole using zinc cyanide (

Strategy B: Diazotization/Cyclization (Classic)

Constructing the ring from 2-amino-3-cyanotoluene (or 2-methyl-3-aminobenzonitrile) via diazotization.[1] This method is cost-effective for bulk synthesis but can suffer from lower yields due to side reactions during the cyclization step.[1]

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing the target compound from commercially available precursors.

Figure 1: Comparative synthetic routes. Path A (top) is preferred for laboratory scale due to reliability; Path B (bottom) is viable for industrial cost-optimization.[1]

Reactivity & Functionalization

Regioselective N-Alkylation

The most challenging aspect of indazole chemistry is controlling N1 vs. N2 alkylation.[1]

-

The Challenge: Indazoles are ambident nucleophiles.

-

The 7-CN Effect: The nitrile group at position 7 exerts steric hindrance on the adjacent N1 nitrogen.[1] Consequently, alkylation of 1H-indazole-7-carbonitrile often shows a shift toward N2-alkylation or reduced N1-selectivity compared to unsubstituted indazoles.[1]

-

Control Strategy:

-

To favor N1: Use strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF) to form the indazolyl anion, which is thermodynamically driven to alkylate at N1 despite sterics.[1]

-

To favor N2: Use neutral conditions or specific electrophiles (e.g., Meerwein salts) that attack the most basic nitrogen (N2).[1]

-

Nitrile Transformations

The 7-cyano group is a versatile handle:

-

Hydrolysis: Acidic or basic hydrolysis yields 1H-indazole-7-carboxylic acid (a precursor for amide coupling).[1]

-

Reduction: Hydrogenation (Raney Ni or Pd/C) yields 7-(aminomethyl)-1H-indazole .[1]

-

Cyclization: Reaction with hydroxylamine yields amidoximes, precursors for 1,2,4-oxadiazoles.[1]

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways.[1] Note the bifurcation in alkylation driven by the 7-substituent steric effect.

Experimental Protocol: Pd-Catalyzed Cyanation

Objective: Synthesis of 1H-indazole-7-carbonitrile from 7-bromo-1H-indazole. Scale: 1.0 mmol

Reagents

-

7-Bromo-1H-indazole (197 mg, 1.0 mmol)[1]

-

Zinc Cyanide (

) (70 mg, 0.6 mmol)[1] - (58 mg, 0.05 mmol, 5 mol%)[1]

-

DMF (anhydrous, 3 mL)

Methodology

-

Setup: In a glovebox or under a steady stream of Argon, charge a microwave vial or heavy-walled pressure tube with 7-bromo-1H-indazole,

, and -

Solvation: Add anhydrous DMF. Seal the vessel immediately.

-

Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical for Pd(0) catalyst longevity).

-

Reaction: Heat the mixture to 120 °C for 12–16 hours.

-

Note: Microwave irradiation at 150 °C for 30–60 mins is a viable alternative for rapid screening.[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

-

Safety: Treat aqueous waste with bleach if residual cyanide is suspected, though

is less labile than KCN.[1]

-

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation:

Medicinal Chemistry Applications

Nitric Oxide Synthase (NOS) Inhibition

1H-Indazole-7-carbonitrile has been identified as a potent inhibitor of Nitric Oxide Synthase (NOS).[1][2]

-

Mechanism: It competes with the substrate (L-arginine) and cofactor (tetrahydrobiopterin).[1]

-

Significance: It is roughly equipotent to 7-nitroindazole , a standard reference inhibitor.[1] However, the nitrile variant avoids the potential toxicity and metabolic liabilities associated with the nitro group (e.g., reduction to toxic hydroxylamines).[1] This makes the 7-CN scaffold a superior "probe" compound for neuronal NOS (nNOS) studies.[1]

Kinase Inhibition

The indazole core is a privileged scaffold in kinase inhibition (e.g., Axitinib, Pazopanib).[1] The 7-cyano derivative is increasingly used to:

References

-

Biosynth. "1H-Indazole-7-carbonitrile | 256228-64-5."[1] Biosynth Catalog. Link[1][3]

-

PubChem. "1H-Indazole-7-carbonitrile Compound Summary."[1][3] National Library of Medicine.[1] Link[1]

-

Blandine, B., et al. "Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile."[1] Journal of Medicinal Chemistry, 2000.[1] Link

-

Organic Chemistry Portal. "Synthesis of Indazoles." Organic Chemistry Portal. Link

-

BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide."[1] BenchChem Protocols. Link

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0 [minglangchem.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Synthesis of 1H-Indazole-7-carbonitrile from Substituted Anilines

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutics approved for oncology and supportive care.[1][2] The incorporation of a carbonitrile group at the 7-position significantly enhances the synthetic versatility of the indazole ring, providing a key handle for further molecular elaboration and often contributing directly to the molecule's pharmacological profile.[3][4] However, the synthesis of 1H-indazole-7-carbonitrile, particularly with control over regiochemistry, presents distinct challenges. Direct functionalization of the indazole core often favors other positions, necessitating multi-step strategies that begin with appropriately substituted precursors. This in-depth guide provides a technical overview of robust and field-proven synthetic strategies for obtaining 1H-indazole-7-carbonitrile, with a primary focus on pathways originating from substituted anilines. We will dissect two primary strategic approaches: the construction of a 7-functionalized indazole intermediate followed by conversion to the nitrile, and direct C-H functionalization methodologies. Each section provides detailed mechanistic insights, step-by-step experimental protocols, and comparative data to guide researchers in drug discovery and process development.

Section 1: The Strategic Importance of 1H-Indazole-7-carbonitrile in Drug Discovery

The Indazole Scaffold: A Privileged Structure

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles. Their unique electronic properties and ability to participate in various non-covalent interactions have established them as "privileged scaffolds" in drug design.[1] This status is exemplified by their presence in a range of FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, which are critical in cancer therapy, and the antiemetic agent Granisetron, used to manage chemotherapy-induced nausea.[1][5] The stability of the 1H-tautomer over the 2H-form makes it the predominant isomer and the primary focus of many synthetic campaigns.[2]

The 7-Carbonitrile Group: A Versatile Synthetic and Pharmacological Moiety

The cyano group is far more than a simple polar substituent. In medicinal chemistry, it serves multiple roles:

-

Synthetic Handle: It is readily converted into other critical functional groups, including primary amines, amides, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical space.[3][4]

-

Pharmacophore Element: The nitrile can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and modulate the pKa of nearby functionalities, directly influencing a molecule's binding affinity and pharmacokinetic properties.

-

Metabolic Blocker: It can be strategically placed to block sites of oxidative metabolism, thereby improving the metabolic stability and half-life of a drug candidate.

The challenge, however, lies in its regioselective installation at the C7 position of the indazole ring, an outcome not typically favored by standard electrophilic or nucleophilic substitution reactions on the parent heterocycle.[6]

Section 2: Primary Strategy: Cyclization Followed by C7-Functional Group Interconversion

The most established and reliable approach to 1H-indazole-7-carbonitrile involves a multi-step sequence that first constructs an indazole ring bearing a suitable functional group at the 7-position, which is then converted to the target nitrile. This strategy offers excellent control over regiochemistry by embedding the positional information within the starting aniline.

Pathway A: Via 7-Amino-1H-indazole and the Sandmeyer Reaction

This classic route leverages the robust Jacobson indazole synthesis to form the heterocyclic core, followed by the venerable Sandmeyer reaction to install the cyano group. The key starting material is 2-methyl-3-nitroaniline.

The Jacobson synthesis transforms an N-acylated o-toluidine derivative into a 1H-indazole through diazotization and subsequent intramolecular cyclization.[7] The reaction proceeds via the formation of a diazonium salt, which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to yield the indazole core.

Caption: Mechanism of the Jacobson Indazole Synthesis.

Step 1: Acetylation of 2-Methyl-3-nitroaniline

-

Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 30°C.

-

Stir the mixture at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice water and collect the precipitated N-(2-methyl-3-nitrophenyl)acetamide by filtration. Wash with cold water and dry under vacuum.

Step 2: Cyclization to 7-Nitro-1H-indazole

-

Suspend the N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq) in chloroform.

-

Add potassium acetate (3.0 eq) followed by acetic anhydride (2.0 eq).

-

Cool the mixture to 0°C and add isoamyl nitrite (1.5 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water, separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 7-nitro-1H-indazole.

Step 3: Reduction to 7-Amino-1H-indazole

-

Dissolve 7-nitro-1H-indazole (1.0 eq) in ethanol or methanol.

-

Add palladium on carbon (10 wt. %, 0.05 eq) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 7-amino-1H-indazole, which is often used in the next step without further purification.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl diazonium salt into an aryl halide or pseudohalide. The reaction is catalyzed by copper(I) salts. The mechanism involves the formation of the diazonium salt, followed by a single-electron transfer from the copper(I) catalyst to form an aryl radical, dinitrogen gas, and copper(II). The aryl radical then reacts with the copper(II)-bound anion to form the final product and regenerate the copper(I) catalyst.

Caption: Simplified Mechanism of the Sandmeyer Reaction.

-

Prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.5 eq) in water and heat to 60-70°C.

-

In a separate flask, suspend 7-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

-

Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution. Effervescence (N₂ evolution) should be observed.

-

Heat the reaction mixture at 80°C for 1 hour after the addition is complete.

-

Cool the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel) to afford pure 1H-indazole-7-carbonitrile.

| Step | Reagents & Conditions | Typical Yield |

| Indazole Formation | 1. Ac₂O, AcOH2. Isoamyl nitrite, KOAc, Ac₂O3. H₂, Pd/C | 60-75% (over 3 steps) |

| Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5°C2. CuCN, NaCN, 80°C | 50-70% |

Section 3: Alternative Strategy: Palladium-Catalyzed Cyanation of 7-Bromo-1H-indazole

An increasingly popular alternative to the Sandmeyer reaction is the use of palladium-catalyzed cross-coupling reactions. This approach requires the synthesis of a 7-halo-1H-indazole, typically 7-bromo-1H-indazole, which is then subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Rationale and Mechanistic Overview

This strategy offers several advantages, including milder reaction conditions, often higher yields, and tolerance of a broader range of functional groups compared to the Sandmeyer reaction. The synthesis of 7-bromo-1H-indazole can be accomplished from commercially available 2-bromo-6-methylaniline using a similar diazotization and cyclization protocol as described previously.

The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

-

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., from Zn(CN)₂) to the palladium center.

-

Reductive Elimination: The aryl nitrile product is formed, regenerating the Pd(0) catalyst.

Caption: Simplified Catalytic Cycle for Pd-Catalyzed Cyanation.

Detailed Experimental Protocol: Cyanation of 7-Bromo-1H-indazole

-

To an oven-dried reaction vessel, add 7-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand like dppf (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent, typically DMF or DMA.

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through Celite to remove inorganic salts.

-

Wash the filtrate with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 1H-indazole-7-carbonitrile.

| Cyanide Source | Catalyst / Ligand | Solvent | Temp (°C) | Typical Yield |

| Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 120 | 80-95% |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / Xantphos | DMA | 140 | 75-90% |

| CuCN | Pd(PPh₃)₄ | NMP | 150 | 65-85% |

Section 4: Conclusion and Future Perspectives

The synthesis of 1H-indazole-7-carbonitrile from substituted anilines is most reliably achieved through well-established, multi-step sequences that ensure absolute regiochemical control. The classic pathway involving Jacobson cyclization of a nitroaniline derivative followed by a Sandmeyer reaction on the resulting aminoindazole remains a viable and cost-effective method. However, for applications demanding higher yields and broader functional group tolerance, the palladium-catalyzed cyanation of a 7-bromo-1H-indazole precursor is often the superior strategy.

Looking ahead, the development of direct C-H activation and cyanation at the C7 position of an unprotected indazole remains a significant goal. While methods for C-H cyanation of indazoles exist, they often require directing groups or favor other positions on the ring.[8][9] Achieving C7 selectivity on a simple indazole substrate would represent a major advance in synthetic efficiency, reducing step counts and improving the overall sustainability of the process. Further research into novel catalytic systems and a deeper understanding of the factors governing regioselectivity will be crucial to realizing this objective.

References

-

Wikipedia. Davis–Beirut reaction. [Link]

-

T. J. Harrison, et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PMC. [Link]

-

Y. Wang, et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. PMC. [Link]

-

American Chemical Society. (2020). Catalyzed C−H Cyanation of 2H‐Indazole with N‐Cyano‐N‐phenyl. [Link]

-

Y. Wang, et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. [Link]

-

M. J. Haddadin, et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. [Link]

-

AMiner. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. [Link]

-

American Chemical Society. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [Link]

-

American Chemical Society. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. [Link]

-

Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

D. D. Gaikwad, et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

-

ResearchGate. (2018). Richter cyclization and co-cyclization reactions of triazene-masked diazonium ions. [Link]

-

M. J. Haddadin, et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? [Link]

-

Royal Society of Chemistry. (2013). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. [Link]

-

ResearchGate. (2011). Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. [Link]

-

Y. Wang, et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

ResearchGate. (2024). Synthesis of N‐substituted 1H‐indazole derivatives. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1H-Indazole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2][3] This technical guide provides an in-depth exploration of a key derivative, 1H-Indazole-7-carbonitrile, tracing its history from a significant early synthesis to its role as a valuable building block in drug discovery. We will dissect the seminal synthetic methodologies, chart the evolution of its preparation, and illuminate its applications, particularly as a potent inhibitor of nitric oxide synthases. This document serves as a comprehensive resource for researchers engaged in the synthesis and application of novel indazole-based therapeutic agents.

The Indazole Core: A Foundation of Therapeutic Innovation

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, was first described by Emil Fischer in the 1880s.[4] While rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] The thermodynamic stability of the 1H-tautomer makes it the predominant and most extensively studied form in medicinal chemistry.[2] The indazole moiety is a key pharmacophore in several marketed drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib, underscoring its therapeutic relevance.[1][2][3]

Seminal Synthesis: The Gateway to 7-Substituted Indazoles

A pivotal moment in the history of 1H-Indazole-7-carbonitrile was its synthesis and characterization as part of a series of 7-substituted indazoles investigated as inhibitors of nitric oxide synthases (NOS). A 1996 publication in the Journal of Medicinal Chemistry detailed the preparation of this compound, providing a foundational route for accessing this important scaffold.[6]

The synthetic approach commenced with commercially available 2-methyl-3-nitroaniline. This strategic starting material contains the requisite nitrogen and methyl functionalities ortho to each other, primed for the Jacobson-type cyclization, a classic method for indazole synthesis.

Experimental Protocol: Synthesis of 1H-Indazole-7-carbonitrile (Based on J. Med. Chem. 1996, 39, 2848-2855)

Step 1: Diazotization and Sandmeyer Reaction of 2-Methyl-3-nitroaniline

-

2-Methyl-3-nitroaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

The cold diazonium salt solution is then slowly added to a solution of cuprous cyanide (CuCN) and potassium cyanide (KCN) to facilitate the Sandmeyer reaction, replacing the diazonium group with a nitrile.

-

The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

-

The product, 2-methyl-3-nitrobenzonitrile, is isolated via extraction and purified by chromatography.

Step 2: Reductive Cyclization to form 1H-Indazole-7-carbonitrile

-

The intermediate, 2-methyl-3-nitrobenzonitrile, is subjected to reductive cyclization. While the 1996 paper does not specify the exact reducing agent, typical conditions for this transformation involve catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).

-

The reduction of the nitro group to an amine is followed by an in situ cyclization, where the newly formed amino group attacks the adjacent nitrile, which then tautomerizes to the stable indazole ring.

-

The final product, 1H-Indazole-7-carbonitrile, is isolated and purified.

This seminal work not only provided a viable synthetic route to 1H-Indazole-7-carbonitrile but also established its significant biological activity, thereby spurring further interest in this and related compounds.

The Evolution of Synthetic Strategies for the Indazole Nucleus

Since the initial reports, a diverse array of synthetic methods for constructing the indazole core has been developed, often offering milder conditions, greater functional group tolerance, and improved yields compared to classical methods.

| Synthetic Strategy | Starting Materials | Key Transformation | Advantages |

| Jacobson-type Cyclization | o-Toluidine derivatives | Diazotization and intramolecular cyclization | Well-established, readily available starting materials. |

| Intramolecular C-H Amination | Arylhydrazones | Metal-catalyzed (e.g., Ag(I), Pd) intramolecular amination | Direct and atom-economical approach.[7] |

| Cycloaddition Reactions | Arynes and diazo compounds | [3+2] cycloaddition | Efficient construction of the bicyclic system.[8] |

| From o-Aminobenzaldehydes/ketones | o-Aminobenzaldehydes or o-aminoketones | Formation of an oxime followed by cyclization | Metal-free options are available.[2] |

Applications in Drug Discovery: A Potent Modulator of Nitric Oxide Synthase

The primary impetus for the synthesis of 1H-Indazole-7-carbonitrile in the mid-1990s was the search for potent and selective inhibitors of nitric oxide synthase (NOS).[6] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Overproduction of NO is implicated in inflammatory diseases and neurodegenerative disorders.

1H-Indazole-7-carbonitrile was found to be a potent inhibitor of NOS, with activity comparable to the well-established inhibitor 7-nitro-1H-indazole.[6] Notably, it displayed a preference for the constitutive isoforms of NOS over the inducible isoform.[6] Further studies revealed that the inhibition is competitive with respect to both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin.[6]

The discovery of 1H-Indazole-7-carbonitrile as a potent NOS inhibitor highlighted the importance of the 7-position of the indazole ring for substitution in modulating biological activity. This finding has guided further structure-activity relationship (SAR) studies and the design of new indazole-based therapeutics. Beyond its effects on NOS, the 1H-indazole-7-carbonitrile scaffold and its derivatives, such as the corresponding carboxylic acid and carboxamide, have been explored for a range of other therapeutic applications, including their potential as anti-inflammatory and anticancer agents.[6][9]

Conclusion

1H-Indazole-7-carbonitrile stands as a testament to the enduring importance of the indazole scaffold in medicinal chemistry. From its significant synthesis detailed in the mid-1990s, which highlighted its potent biological activity, to its continued use as a versatile building block, this compound has played a crucial role in the development of novel therapeutic agents. The evolution of its synthesis reflects broader trends in organic chemistry towards more efficient and sustainable methods. For researchers in drug discovery, a thorough understanding of the history, synthesis, and biological profile of 1H-Indazole-7-carbonitrile provides a solid foundation for the rational design of the next generation of indazole-based medicines.

References

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Exploring 1H-Indazole-7-carboxylic Acid for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available at: [Link]

-

Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 4. caribjscitech.com [caribjscitech.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

1H-Indazole-7-carbonitrile: Technical Guide & Synthetic Monograph

Executive Summary

1H-Indazole-7-carbonitrile (CAS: 256228-64-5) is a critical heterocyclic building block in medicinal chemistry, serving as a privileged scaffold for the development of kinase inhibitors (e.g., LRRK2, JAK) and nitric oxide synthase (NOS) modulators.[1] Its structural significance lies in the 7-position substitution, which allows for unique binding modes in ATP-binding pockets that differ from the more common 3-, 5-, or 6-substituted indazoles. This guide provides a comprehensive technical analysis of its nomenclature, physicochemical properties, validated synthetic pathways, and pharmaceutical applications.[2]

Nomenclature and Chemical Identity

Precise identification is essential for database integration and regulatory compliance.

| Identifier Type | Value |

| Preferred IUPAC Name | 1H-Indazole-7-carbonitrile |

| Common Synonyms | 7-Cyanoindazole; 7-Cyano-1H-indazole; 1H-Indazole-7-nitrile |

| CAS Registry Number | 256228-64-5 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| SMILES | N#Cc1cccc2[nH]ncc12 |

| InChI Key | QXSXSDGUHOPEDJ-UHFFFAOYSA-N |

Note on Isomerism: The 1H-tautomer is the thermodynamically stable form in solution and solid state, though the 2H-tautomer may participate in specific binding events or reaction intermediates.

Physicochemical Properties[1]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 138–142 °C (varies by purity/polymorph).

-

Solubility:

-

High: DMSO, DMF, Methanol.

-

Moderate: Dichloromethane, Ethyl Acetate.

-

Low: Water (hydrophobic scaffold).

-

-

Acidity (pKa): The indazole NH proton has a pKa of ~13.8, making it a weak acid. The N-2 nitrogen is weakly basic (pKa ~1.04 for the conjugate acid).

Synthetic Pathways[3][4][5][6]

The synthesis of 1H-indazole-7-carbonitrile is non-trivial due to the electronic deactivation of the 7-position. The most robust industrial and laboratory method involves the palladium-catalyzed cyanation of a 7-haloindazole precursor.

Primary Route: Pd-Catalyzed Cyanation

This route ensures regioselectivity and high yields, avoiding the formation of toxic byproduct isomers common in direct cyclization methods.

Step 1: Diazotization-Bromination (Sandmeyer-like)

-

Precursor: 7-Amino-1H-indazole.[3]

-

Reagents: NaNO₂, HBr (aq), CuBr.

-

Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.

-

Protocol:

-

Dissolve 7-aminoindazole in 48% HBr at -10°C.

-

Add aqueous NaNO₂ dropwise (maintain temp < 0°C).

-

Transfer the diazonium solution into a refluxing solution of CuBr/HBr.

-

Yield: ~40–60% of 7-bromo-1H-indazole.

-

Step 2: Rosenmund-von Braun or Pd-Catalyzed Cyanation

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/Xantphos, DMF/DMAc.

-

Conditions: 120–150°C, inert atmosphere (Ar/N₂).

-

Protocol:

-

Charge a reaction vessel with 7-bromoindazole (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

-

Purge with Argon. Add dry DMF.

-

Heat to 120°C for 4–12 hours. Monitor by LCMS.

-

Workup: Cool, dilute with EtOAc, wash with NH₄OH (to remove Zn/Cu salts), then brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway from amino-indazole precursor to the 7-cyano target.[5]

Pharmaceutical Applications & Mechanism[6][8]

The 7-cyanoindazole motif is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors.

Kinase Inhibition (ATP Mimicry)

Indazoles mimic the adenine ring of ATP. The 7-cyano group serves two critical functions:

-

Electronic Modulation: It withdraws electron density, increasing the acidity of the N-1 proton, which strengthens the hydrogen bond donation to the kinase hinge region (e.g., Glu residues).

-

Steric Fit: The cyano group is small and linear, allowing it to fit into narrow hydrophobic pockets (gatekeeper regions) where larger groups (methyl, chloro) might clash.

Key Targets:

-

LRRK2 (Leucine-Rich Repeat Kinase 2): 7-substituted indazoles are potent inhibitors investigated for Parkinson’s disease. The scaffold stabilizes the kinase in an inactive conformation.

-

JAK (Janus Kinase): Used in the design of JAK1/JAK2 inhibitors for autoimmune disorders (rheumatoid arthritis, psoriasis).[6]

-

NOS (Nitric Oxide Synthase): 7-Cyanoindazole binds to the heme active site of NOS, inhibiting the enzyme by disrupting O₂ binding.

Structural Activity Relationship (SAR) Logic

Figure 2: Mechanistic contribution of the 7-cyano group to kinase binding affinity.

Safety and Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H318/H319 | Causes serious eye irritation/damage. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust.

-

Cyanide Precursors: If synthesizing via Zn(CN)₂, adhere to strict cyanide waste management protocols (bleach quenching of aqueous waste).

References

-

PubChem. 1H-Indazole-7-carbonitrile (Compound Summary). National Library of Medicine. Link

-

Le Bourdonnec, B., et al. (2008).[7] Conformational Changes in Nitric Oxide Synthases Induced by Nitroindazoles. Bioorganic & Medicinal Chemistry.[8][5][7] Link[7]

-

Charette, A. B., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Link

-

Sapeta, K. & Kerr, M. A. (2012). Synthesis of 1H-Indazole-7-carbonitrile via Palladium-Mediated Cyanation.[9] Science of Synthesis.[9] Link

-

Denali Therapeutics. (2022).[10] LRRK2 Inhibitors for Parkinson's Disease: Preclinical and Clinical Development.[11] Science Translational Medicine. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. US8501780B2 - Indazole carboxamides and their use - Google Patents [patents.google.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. dermnetnz.org [dermnetnz.org]

- 11. neuron23.com [neuron23.com]

Application Notes and Protocols for the Purification of 1H-Indazole-7-carbonitrile

Introduction: The Critical Role of Purity for 1H-Indazole-7-carbonitrile in Research and Development

1H-Indazole-7-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic structure, composed of fused benzene and pyrazole rings, coupled with the reactive carbonitrile group, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors for oncology and neurology research. The indazole scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous pharmaceuticals.

The efficacy, safety, and reproducibility of any application employing 1H-Indazole-7-carbonitrile are directly contingent on its purity. Impurities, which can arise from starting materials, side reactions, or degradation products during synthesis, can lead to misleading biological data, unpredictable reaction outcomes, and complications in formulation development. Therefore, robust and validated purification techniques are not merely a matter of good laboratory practice but a fundamental requirement for scientific integrity and the successful progression of research and development programs.

This comprehensive guide provides detailed application notes and protocols for the purification of 1H-Indazole-7-carbonitrile, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are presented with a focus on the causality behind experimental choices to empower the user to adapt and troubleshoot as needed.

Understanding the Physicochemical Properties of 1H-Indazole-7-carbonitrile

A successful purification strategy begins with a thorough understanding of the target molecule's properties. While comprehensive experimental data for 1H-Indazole-7-carbonitrile is not extensively published, we can infer its behavior based on its structure and available data for related compounds.

Structural Features and Their Implications for Purification:

-

Indazole Core: The aromatic and heterocyclic nature of the indazole ring system imparts a degree of polarity and the potential for hydrogen bonding via the N-H group. This suggests solubility in polar organic solvents.

-

Carbonitrile Group (-C≡N): The nitrile functionality is strongly polar and can participate in dipole-dipole interactions. This further enhances the compound's affinity for polar stationary phases in chromatography and its solubility in polar solvents.

-

Aromatic System: The benzene ring portion of the molecule introduces non-polar character, suggesting some solubility in less polar solvents, particularly at elevated temperatures.

Key Physicochemical Data:

| Property | Value/Information | Source |

| Molecular Formula | C₈H₅N₃ | |

| Molecular Weight | 143.15 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Boiling Point (Predicted) | 370.3°C at 760 mmHg | |

| Melting Point | Not experimentally determined in reviewed literature. For comparison, the parent 1H-Indazole melts at 145-148 °C. A substituted derivative, 3-phenyl-6-(trifluoromethyl)-1H-indazole, has a melting point of 149-151 °C. | |

| pKa (Predicted) | The parent 1H-Indazole has a pKa of 13.86 for the N-H proton. The electron-withdrawing nature of the nitrile group at the 7-position is expected to make the N-H proton of 1H-Indazole-7-carbonitrile slightly more acidic. | |

| Solubility | No specific quantitative data found. Based on its structure, it is expected to have good solubility in polar aprotic solvents (e.g., DMF, DMSO, acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol), and limited solubility in non-polar solvents (e.g., hexanes, petroleum ether) at room temperature. Solubility in hot water is reported for the parent indazole. |

Anticipating and Addressing Potential Impurities

The choice of purification method is heavily influenced by the nature of the impurities present. Common synthetic routes to indazole derivatives, such as diazotization and cyclization of substituted anilines, can introduce specific impurities.

Common Impurity Classes:

-

Unreacted Starting Materials: For instance, if synthesized from a substituted 2-aminobenzonitrile, residual starting material may be present.

-

Isomeric Byproducts: Depending on the reaction conditions, formation of other indazole isomers is possible.

-

Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

-

Side-Reaction Products: Products from incomplete cyclization or undesired side reactions.

-

Solvent Residues: Trapped solvents from the reaction or initial workup.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) is strongly recommended to assess the complexity of the impurity profile and guide the selection of the most appropriate purification technique.

Purification Workflow: A Multi-Step Approach

A combination of techniques often yields the highest purity. The following workflow illustrates a logical progression from crude material to a highly purified product.

Caption: A general workflow for the purification of 1H-Indazole-7-carbonitrile.

Protocol 1: Liquid-Liquid Extraction for Initial Workup

Principle: Liquid-liquid extraction is an effective first-pass purification to remove water-soluble impurities (e.g., inorganic salts, residual acids or bases) and some highly polar or non-polar organic impurities from the crude reaction mixture. The choice of organic solvent is critical and should be based on the solubility of the target compound and its immiscibility with the aqueous phase.

Expertise & Experience: Given the polar nature of the indazole and nitrile functionalities, a moderately polar, water-immiscible solvent like ethyl acetate or dichloromethane is a logical choice. Ethyl acetate is often preferred due to its lower toxicity and environmental impact compared to chlorinated solvents. The amphoteric nature of the indazole ring (pKa of N-H is ~14) means that its solubility can be manipulated by adjusting the pH of the aqueous phase. Washing with a mild base like sodium bicarbonate will remove acidic impurities, while a dilute acid wash can remove basic impurities.

Protocol:

-

Dissolution: Dissolve the crude 1H-Indazole-7-carbonitrile in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material). If the crude product is in a reaction solvent, this may be used directly or after partial concentration.

-

Aqueous Wash (Neutral): Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water. Shake gently and allow the layers to separate. Drain and discard the aqueous layer.

-

Aqueous Wash (Basic): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any acidic impurities. Check for any effervescence, which indicates the presence of acid. Allow the layers to separate and discard the aqueous layer.

-

Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic phase.

-

Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, partially purified product.

Self-Validation: After extraction, a TLC analysis of the product against the starting crude material should show a reduction in the number of impurity spots, particularly those at the baseline (highly polar) or with very high Rf values (non-polar).

Protocol 2: Recrystallization for Bulk Purification

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Expertise & Experience: The key to successful recrystallization is solvent selection. For a molecule like 1H-Indazole-7-carbonitrile, which has both polar and non-polar characteristics, single-solvent systems using polar solvents like ethanol or isopropanol, or mixed-solvent systems such as ethyl acetate/hexanes or ethanol/water, are likely candidates. A systematic solvent screen is the most reliable method for identifying the optimal system.

Solvent Selection Protocol:

-

Place a small amount (10-20 mg) of the partially purified product into several test tubes.

-

Add a small volume (0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. The compound should completely dissolve.

-

If the compound dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

-

If the compound is too soluble at room temperature or insoluble at the boiling point, that solvent is unsuitable.

Recommended Solvents for Screening:

| Solvent System | Rationale |

| Isopropanol or Ethanol | Alcohols often provide a good balance of polarity for compounds with hydrogen bonding capabilities. |

| Ethyl Acetate | A moderately polar solvent that is likely to dissolve the compound when hot. |

| Ethyl Acetate / Hexanes | A mixed-solvent system where the compound is soluble in ethyl acetate but insoluble in hexanes. The hexanes act as an anti-solvent. |

| Ethanol / Water | Similar to the above, with water as the anti-solvent. |

Recrystallization Protocol:

-

Dissolution: In a flask, add the minimum amount of the chosen hot recrystallization solvent to the crude 1H-Indazole-7-carbonitrile to achieve complete dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized product should be assessed by melting point analysis (a sharp melting point close to the literature value indicates high purity) and HPLC.

Protocol 3: Column Chromatography for High-Purity Polishing

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For 1H-Indazole-7-carbonitrile, both normal-phase and reverse-phase chromatography can be effective.

Normal-Phase Flash Chromatography

Expertise & Experience: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. More polar compounds, like our target, will have a stronger affinity for the silica and elute later. A mobile phase of intermediate polarity is required to elute the compound in a reasonable volume. Based on TLC data for the related 1H-Indazole-3-carbonitrile (Rf = 0.46 in hexane/EtOAc 2:1), a similar solvent system is an excellent starting point.

TLC Method Development:

-

Dissolve a small amount of the material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

-

The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4 for optimal separation.

Application Notes & Protocols for the Scale-Up Synthesis of 1H-Indazole-7-carbonitrile

Abstract

1H-Indazole-7-carbonitrile is a pivotal building block in medicinal chemistry, notably in the synthesis of kinase inhibitors for oncological therapies.[1][2] Transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges related to process safety, reaction efficiency, and product purity. This guide provides a comprehensive analysis of a robust and scalable synthetic route, focusing on the critical process parameters, safety considerations, and analytical controls required for successful implementation. We present a detailed, two-step protocol starting from the commercially available 7-nitro-1H-indazole, proceeding through a high-yielding reduction to 7-amino-1H-indazole, followed by a carefully optimized Sandmeyer reaction. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Route Selection

The indazole nucleus is a privileged scaffold in modern drug discovery.[1][2] Specifically, the 7-cyano substituted variant, 1H-Indazole-7-carbonitrile, is a key intermediate for several targeted therapeutics. While numerous synthetic methods for indazoles exist, many are not amenable to large-scale production due to hazardous reagents, costly catalysts, or poor regioselectivity.[3][4]

For scale-up, a convergent and efficient strategy is paramount. The selected route, outlined below, was chosen for its high yields, use of readily available starting materials, and well-understood reaction classes that can be controlled in a manufacturing environment.

Process Chemistry and Parameter Optimization

Step 1: Synthesis of 7-Amino-1H-indazole via Catalytic Hydrogenation

The first step involves the reduction of the nitro group of 7-nitro-1H-indazole. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and favorable environmental profile (the only byproduct is water).

-

Reaction: Reduction of an aromatic nitro group to an amine.

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this purpose. A 5-10% loading is typical.

-

Solvent: A polar protic solvent like ethanol (EtOH) or methanol (MeOH) is ideal for dissolving the starting material and for catalyst slurry handling.

-

Hydrogen Source: Pressurized hydrogen gas (H₂).

-

Critical Parameters:

-

Hydrogen Pressure: Higher pressure increases the reaction rate. A range of 50-100 psi is generally effective and manageable in standard hydrogenation equipment.

-

Temperature: The reaction is typically exothermic. Maintaining a temperature between 25-40°C is crucial to control the reaction rate and prevent potential side reactions.

-

Catalyst Loading: Typically 1-5 mol% of Pd. Lowering the catalyst loading is economically desirable, but it may increase reaction times. Optimization studies are required to find the balance for a specific reactor setup.

-

Agitation: Efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Step 2: Synthesis of 1H-Indazole-7-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for converting an aryl amine into an aryl cyanide via a diazonium salt intermediate.[5][6] This two-part process (diazotization followed by cyanation) is highly effective but requires stringent safety protocols due to the unstable nature of diazonium salts.[7][8]

Part 2a: Diazotization

This step converts the primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8]

-

Mechanism: The amine attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the N≡N triple bond of the diazonium salt.[8]

-

Critical Parameters & Safety Causality:

-

Temperature: This is the most critical parameter. The reaction must be maintained between 0-5°C .[7][9] Above this temperature, the aqueous diazonium salt can decompose rapidly, potentially leading to an uncontrolled release of nitrogen gas and a thermal runaway.[9] Below 0°C, the rate of diazotization can become impractically slow.

-

Stoichiometry: A slight excess of acid is used to ensure the amine remains protonated and soluble, and to fully convert NaNO₂ to HNO₂. However, only a stoichiometric amount of sodium nitrite should be used. An excess can lead to unwanted side reactions and residual oxidizing agents in the mixture.[7]

-

Addition Rate: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the amine-acid slurry. This maintains the low temperature and prevents localized high concentrations of nitrous acid and the diazonium salt.[10]

-

Part 2b: Cyanation

The in situ-formed diazonium salt is then reacted with a copper(I) cyanide salt to form the desired nitrile.

-

Mechanism: The reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and dinitrogen gas, along with a copper(II) species. The aryl radical then reacts with the cyanide bound to the copper(II) complex to yield the final product and regenerate the copper(I) catalyst.[5][11]

-

Critical Parameters & Safety Causality:

-

Addition Strategy: The cold diazonium solution should be added slowly to the pre-prepared, temperature-controlled solution of CuCN. This "normal addition" ensures the highly reactive and unstable diazonium salt is consumed as it is introduced, preventing its accumulation.[10]

-

Temperature: While the decomposition of the diazonium salt is catalyzed by copper, some heat is still required to drive the reaction to completion. A temperature range of 20-50°C is typical after the addition is complete. The exact temperature should be determined by reaction calorimetry studies to ensure the exotherm is well-controlled.

-

Quenching: After the reaction is complete, any residual diazonium salt must be quenched before work-up. This can be achieved by adding a reducing agent like sulfamic acid or urea, which safely converts residual nitrous acid into nitrogen gas.

-

Detailed Scale-Up Protocol

Safety Preamble: This procedure involves highly hazardous materials, including pressurized hydrogen, pyrophoric catalysts (when dry), and thermally unstable intermediates. A thorough Hazard and Operability (HAZOP) study must be conducted by qualified personnel before attempting this synthesis on scale. All operations should be performed in a well-ventilated area or fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 7-Nitro-1H-indazole | >98% | Commercial | |

| Palladium on Carbon | 10% Pd, 50% wet | Commercial | Handle as a wet paste; pyrophoric when dry. |

| Hydrogen Gas (H₂) | High Purity | Gas Supplier | Use appropriate regulator and safety protocols. |

| Ethanol (EtOH) | Anhydrous | Commercial | |

| 7-Amino-1H-indazole | In-house | From Step 1 | |

| Hydrochloric Acid (HCl) | 37% (conc.) | Commercial | Corrosive. |

| Sodium Nitrite (NaNO₂) | >99% | Commercial | Oxidizer. |

| Copper(I) Cyanide (CuCN) | >98% | Commercial | Highly Toxic . Handle with extreme care. |

| Potassium Cyanide (KCN) | >98% | Commercial | Highly Toxic . Handle with extreme care. |

| Toluene | ACS Grade | Commercial | |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | |

| Celite® | --- | Commercial | Filter aid. |

Equipment:

-

Appropriately sized pressure reactor (hydrogenator).

-

Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

-

Filtration apparatus (e.g., Nutsche filter).

-

Rotary evaporator and vacuum oven.

Protocol: Step 1 - 7-Amino-1H-indazole

-

Reactor Inerting: Purge the pressure reactor with nitrogen gas.

-

Catalyst Charging: Under a nitrogen atmosphere, carefully charge the reactor with 10% Pd/C (50% wet, 0.02 mol eq).

-

Solvent and Substrate: Add Ethanol (10 volumes) followed by 7-Nitro-1H-indazole (1.0 mol eq).

-

Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 60 psi with hydrogen.

-

Reaction: Begin vigorous stirring and maintain the internal temperature at 30-35°C. The reaction is exothermic and may require cooling.

-

In-Process Control (IPC): Monitor the reaction for hydrogen uptake. After uptake ceases (typically 4-6 hours), take a sample for HPLC analysis to confirm the disappearance of the starting material.

-

Post-Reaction: Depressurize the reactor and purge three times with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry, as it can become pyrophoric. Wash the cake with additional ethanol (2 volumes).

-

Concentration: Concentrate the combined filtrate under reduced pressure to afford crude 7-Amino-1H-indazole, which is typically used directly in the next step without further purification.

Protocol: Step 2 - 1H-Indazole-7-carbonitrile

-

Amine Slurry: In a jacketed reactor, charge 7-Amino-1H-indazole (1.0 mol eq), water (5 volumes), and concentrated HCl (3.0 mol eq). Cool the resulting slurry to 0-5°C with vigorous stirring.

-

Nitrite Solution: In a separate vessel, dissolve Sodium Nitrite (1.05 mol eq) in water (2 volumes) and cool the solution to 0-5°C.

-

Diazotization: Add the cold NaNO₂ solution to the amine slurry sub-surface over 60-90 minutes, ensuring the internal temperature never exceeds 5°C .

-

IPC (Diazotization): After the addition is complete, stir for an additional 30 minutes at 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn black). If the test is negative, add a small amount of NaNO₂ solution until it is positive.

-

Cyanide Solution: In a separate, larger reactor, prepare a solution of CuCN (1.2 mol eq) and KCN (1.3 mol eq) in water (5 volumes). Cool this solution to 10-15°C. EXTREME CAUTION: Cyanide salts are highly toxic.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 4 to the cyanide solution over 60-90 minutes, maintaining the temperature between 15-25°C. Vigorous gas evolution (N₂) will be observed.

-

Reaction Completion: After the addition is complete, warm the reaction mixture to 40-50°C and stir for 1-2 hours.

-

IPC (Completion): Monitor the reaction by HPLC until the diazonium intermediate is consumed.

-

Work-up: Cool the reaction to room temperature and extract the product with Toluene or Ethyl Acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation & Purification: Concentrate the organic solution under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Heptane) to yield 1H-Indazole-7-carbonitrile as a solid.

Analytical Characterization

| Test | Method | Specification | Typical Result |

| Appearance | Visual | Off-white to light yellow solid | Conforms |

| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Conforms |

| Purity | HPLC (254 nm) | ≥ 99.0% | 99.5% |

| Mass | LC-MS | [M+H]⁺ = 144.05 | 144.06 |

| Residual Solvents | GC-HS | Per ICH Guidelines | <5000 ppm Toluene |

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.85 (s, 1H), 8.35 (s, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.85 (d, J=7.2 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 141.5, 134.8, 129.5, 128.2, 122.0, 121.8, 117.5, 105.1.

Troubleshooting and Safety Summary

| Issue | Potential Cause(s) | Recommended Action |

| Incomplete Hydrogenation | Inactive catalyst, poor agitation, hydrogen leak. | Check H₂ pressure, increase agitation, add fresh catalyst if necessary. |

| Exotherm during Diazotization | Nitrite addition is too fast, poor cooling. | Immediately stop addition, apply maximum cooling. Ensure addition is slow and sub-surface. |

| Low Yield in Sandmeyer | Premature decomposition of diazonium salt. | Verify temperature control during diazotization and addition to cyanide solution. |

| Product Contamination | Incomplete reaction, inefficient purification. | Ensure IPCs show full conversion. Optimize recrystallization solvent/procedure. |

Key Safety Rules for Diazonium Salt Handling: [7]

-

Temperature Control: Strictly maintain temperatures below 5°C during generation and storage.

-

No Isolation: Never isolate or allow diazonium salts to precipitate or dry out, as they can be explosively unstable in solid form.[7][8]

-

Controlled Addition: Always add reagents slowly to manage the reaction exotherm.

-

Venting: Ensure adequate venting for the release of nitrogen gas.[7]

-

Quenching: Always quench residual diazonium salts and nitrous acid before workup and heating.

Conclusion

The synthetic route and detailed protocols described herein provide a robust and scalable pathway to high-purity 1H-Indazole-7-carbonitrile. The critical success factors are stringent temperature control during the Sandmeyer reaction, careful monitoring of in-process controls, and adherence to all safety protocols related to hydrogenation and the handling of highly toxic and unstable intermediates. By implementing these guidelines, drug development professionals can confidently scale the production of this vital pharmaceutical building block.

References

- Reactive Chemical Hazards of Diazonium Salts. (2015). ACS.

- Making diazonium chemistry safer. (2024). C&EN Global Enterprise - ACS Publications.

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.). ACS Publications.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.

- Why should the temperature be maintained at 0–5 °C in a diazotisation?. (2017). Chemistry Stack Exchange.

- challenges in scaling up the production of 1H-Indazole-7-sulfonamide. (n.d.). Benchchem.

- Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.

- Sandmeyer reaction. (n.d.). Wikipedia.

- 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.

- Sandmeyer Reaction. (2025). J&K Scientific LLC.

- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2025). ResearchGate.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry - ACS Publications.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances (RSC Publishing). doi:10.1039/C8RA01546E.

- 1H-Indazole-7-carboxylic acid | 677304-69-7. (n.d.). J&K Scientific.

- Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate.

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jk-sci.com [jk-sci.com]

Application Note: Precision Design of 1H-Indazole-7-Carbonitrile Derivatives for Drug Discovery

Executive Summary

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring in ATP-competitive kinase inhibitors and a key pharmacophore in Nitric Oxide Synthase (NOS) modulators. This Application Note details the strategic design, synthesis, and biological validation of 1H-indazole-7-carbonitrile derivatives.

While 3-, 5-, and 6-substituted indazoles are common, the 7-position offers a unique vector for optimizing drug-like properties. Introduction of a nitrile (

Strategic Rationale: The 7-Cyano Advantage

Electronic and Steric Tuning

In kinase drug design, the indazole core typically binds to the hinge region of the kinase ATP pocket.

-

Acidity Modulation: The electron-withdrawing nature of the 7-cyano group pulls electron density from the aromatic ring, increasing the acidity of the N1-H. This strengthens the hydrogen bond donation to the hinge region backbone carbonyls (e.g., Glu or Leu residues).

-

Metabolic Blockade: The 7-position is prone to Phase I metabolic oxidation. Substitution with a cyano group sterically and electronically occludes this site, potentially extending in vivo half-life (

).

Mechanism of Action (NOS Selectivity)

Research indicates that 1H-indazole-7-carbonitrile is equipotent to 7-nitroindazole as an inhibitor of Nitric Oxide Synthase (NOS).[1] Crucially, the 7-CN derivative demonstrates a preference for constitutive NOS (cNOS) over inducible NOS (iNOS), a selectivity profile desirable for minimizing side effects associated with immune system dampening.

Visualizing the Interaction Logic

The following diagram illustrates the synthesis workflow and the pharmacophoric interaction map.

Figure 1: Workflow from synthetic precursor to biological validation mechanism.

Detailed Synthetic Protocol

Objective: Synthesis of 1H-indazole-7-carbonitrile via Palladium-Catalyzed Cyanation. Scale: 1.0 Gram Pilot Scale.

Materials & Reagents

-

Substrate: 7-Bromo-1H-indazole (purity >98%).

-

Cyanating Agent: Zinc Cyanide (

) - Caution: Highly Toxic. -

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

). -

Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.

-

Base: Zinc powder (catalytic amount to keep Pd active).

Step-by-Step Methodology

-

Setup: In a dry 50 mL Schlenk flask equipped with a magnetic stir bar, charge 7-Bromo-1H-indazole (1.0 g, 5.07 mmol),

(0.36 g, 3.04 mmol, 0.6 eq), and -

Inert Atmosphere: Evacuate the flask and backfill with Argon three times to ensure oxygen removal. Oxygen is detrimental to the Pd(0) catalytic cycle.

-

Solvation: Add anhydrous DMAc (10 mL) via syringe under Argon flow. Add activated Zn powder (33 mg, 0.1 eq) to prevent catalyst oxidation.

-

Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 144.05).

-

Work-up:

-

Cool the reaction to room temperature.[2]

-

Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

-

Wash the filtrate with

(2 x 30 mL) to scavenge excess cyanide and remove zinc salts. Safety Note: Dispose of aqueous cyanide waste in a dedicated alkaline bleach container. -

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-40%).

-

Yield: Expect a pale yellow solid (approx. 600-700 mg, 80-90% yield).

Biological Evaluation Protocol: NOS Inhibition

Context: This assay validates the functional activity of the 7-cyano substituent against Nitric Oxide Synthase (NOS) isoforms.

Assay Principle (Hemoglobin Capture)

The inhibition of NOS is measured by monitoring the conversion of oxyhemoglobin (

Reagents

-

Enzymes: Recombinant rat nNOS (neuronal) and murine iNOS (inducible).

-